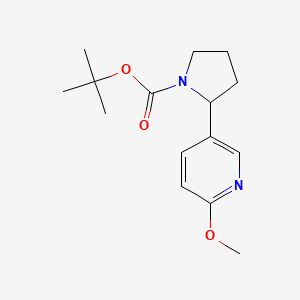![molecular formula C13H17NO2 B7891448 [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone](/img/structure/B7891448.png)
[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization and annulation reactions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often employs multicomponent reactions and amination processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their pharmacological activities, such as acting as enzyme inhibitors or receptor modulators.
Mecanismo De Acción
The mechanism of action of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone involves its interaction with specific molecular targets. The compound can form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone include other piperidine derivatives such as:
- Piperidinones
- Spiropiperidines
- Condensed piperidines
Uniqueness
What sets this compound apart is its specific functional groups, which confer unique reactivity and biological activity. The hydroxymethyl and piperidinylmethanone moieties allow for diverse chemical modifications and interactions with biological targets .
Propiedades
IUPAC Name |
[2-(hydroxymethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLNAYZQESAYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
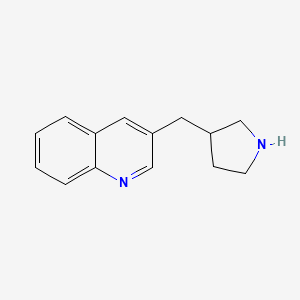
![[(2S)-1-methoxy-1-oxopropan-2-yl]-methylazanium;chloride](/img/structure/B7891371.png)
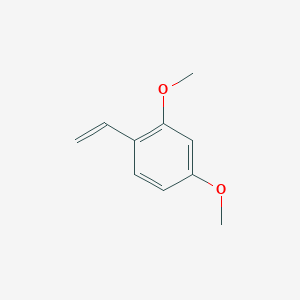
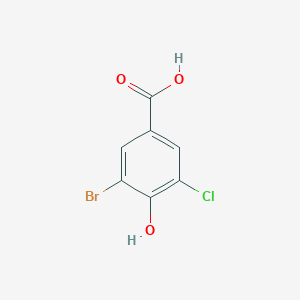
![8-methoxy[1,2]oxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B7891386.png)
![7-Nitro-1H-isoxazolo[4,3-c]quinolin-3-one](/img/structure/B7891387.png)
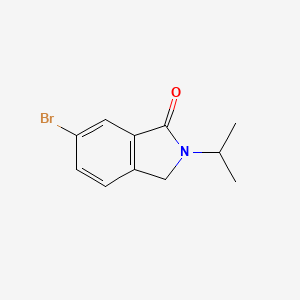

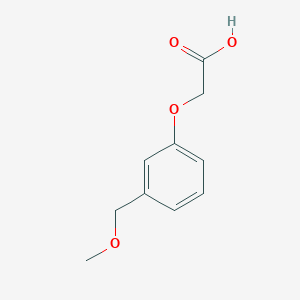

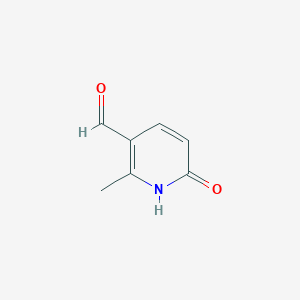
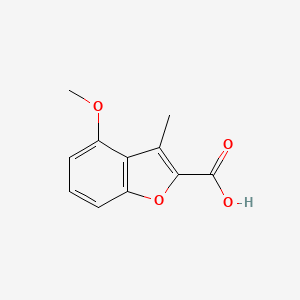
![2-Azabicyclo[2.2.2]octan-5-ol](/img/structure/B7891446.png)
